Lycoxanthin Lycoxanthin Lycoxanthin is a carotenol that is carotenol psi,psi-carotene substituted by a hydroxy group. It derives from a hydride of a lycopene.
Brand Name: Vulcanchem
CAS No.: 19891-74-8
VCID: VC20761623
InChI: InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+
SMILES: CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol

Lycoxanthin

CAS No.: 19891-74-8

Cat. No.: VC20761623

Molecular Formula: C40H56O

Molecular Weight: 552.9 g/mol

* For research use only. Not for human or veterinary use.

Lycoxanthin - 19891-74-8

Specification

CAS No. 19891-74-8
Molecular Formula C40H56O
Molecular Weight 552.9 g/mol
IUPAC Name (2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol
Standard InChI InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+
Standard InChI Key IFTRFNLCKUZSNG-SFEKFZNLSA-N
Isomeric SMILES CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C
SMILES CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C
Canonical SMILES CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C

Introduction

Lycoxanthin is a carotenoid compound characterized by its molecular formula C40H56OC_{40}H_{56}O
and a molecular weight of approximately 552.9 g/mol. It is classified as a carotenol, specifically a derivative of lycopene, with a hydroxy group substitution at the psi, psi-carotene position. This compound has been identified in various organisms, including certain fungi and plants such as Nephroma arcticum and Equisetum arvense .

Structural Representation

RepresentationDescription
2D StructureA flat representation showing the arrangement of atoms and bonds.
3D StructureA spatial depiction that illustrates the three-dimensional conformation of the molecule.

Occurrence in Nature

Lycoxanthin has been reported in various natural sources, particularly in specific fungi and plants. Its presence is often associated with other carotenoids, contributing to the pigmentation and biochemical properties of these organisms.

Potential Health Benefits

Research indicates that carotenoids, including Lycoxanthin, may possess antioxidant properties that can protect cells from oxidative stress. These compounds are also studied for their potential roles in human health, including:

  • Antioxidant Activity: Neutralizing free radicals.

  • Vision Health: Contributing to eye health through protective mechanisms against light-induced damage.

  • Anti-inflammatory Properties: Potentially reducing inflammation in various tissues.

Studies on Carotenoids

Recent studies have focused on the broader category of carotenoids, including Lycoxanthin, examining their structural characteristics and biological functions:

  • Carotenoid Analysis: Various analytical methods have been employed to determine the presence and concentration of carotenoids in different species.

  • Biosynthetic Pathways: Research has explored the biosynthesis of carotenoids, indicating that Lycoxanthin may follow unique metabolic routes distinct from other common carotenoids .

Comparative Analysis

A comparative analysis of carotenoid content across different plant species reveals significant variations:

SpeciesCarotenoid Content (mg/kg)Notable Carotenoids
Nephroma arcticumVariesLycoxanthin, Lycopene
Equisetum arvenseVariesLycoxanthin
Tomato VarietiesUp to 184.3 mg/gLycopene, Beta-Carotene

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